An In-depth Technical Guide to the Synthesis of N-(4-Methylphenyl)benzamide
An In-depth Technical Guide to the Synthesis of N-(4-Methylphenyl)benzamide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(4-Methylphenyl)benzamide, a significant amide compound often utilized in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary synthesis route discussed is the acylation of p-toluidine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3][4]
Reaction Principle and Mechanism
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluidine (the nucleophile) attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.[2][8]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group. A base, such as sodium hydroxide, neutralizes the generated hydrochloric acid, driving the reaction to completion.[6]
Caption: Reaction mechanism for N-(4-Methylphenyl)benzamide synthesis.
Physicochemical and Structural Data
N-(4-Methylphenyl)benzamide is a white crystalline solid at room temperature.[1] It is generally insoluble in water but soluble in organic solvents like ethanol.[1][9]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO | [10][11] |
| Molecular Weight | 211.26 g/mol | [11] |
| Melting Point | 158 °C | [9] |
| Appearance | Colorless crystals / White solid | [1][9] |
| IUPAC Name | N-(4-methylphenyl)benzamide |
| Synonyms | p-Benzotoluidide, N-Benzoyl-p-toluidine |[11] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [10][12] |
| Space Group | Pbca | [12] |
| a (Å) | 9.1117 (3) | [10][12] |
| b (Å) | 9.8336 (2) | [10][12] |
| c (Å) | 26.0616 (10) | [10][12] |
| V (ų) | 2335.14 (13) | [10] |
| Z | 8 |[10] |
Experimental Protocol
This protocol is based on the Schotten-Baumann reaction conditions, which utilize an aqueous base to facilitate the reaction.[4][9]
Materials and Reagents:
-
p-Toluidine (C₇H₉N)
-
Benzoyl chloride (C₇H₅ClO)
-
10% Sodium hydroxide (NaOH) aqueous solution
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
Reactant Preparation: In a suitable flask, mix 2.0 g of finely divided p-toluidine with 10 mL of a 10% aqueous sodium hydroxide solution.[9]
-
Addition of Acylating Agent: While mechanically shaking the warm mixture, gradually add 2.0 mL of benzoyl chloride.[9] Continuous and thorough shaking is crucial for the success of the reaction.[9]
-
Reaction Completion: After the addition is complete, continue to shake the mixture vigorously. If an excess of benzoyl chloride is present (indicated by its characteristic odor), it can be neutralized by warming the mixture with an additional small amount of NaOH solution.[9]
-
Precipitation and Isolation: Pour the reaction mixture into a beaker of cold water. The crude N-(4-Methylphenyl)benzamide will precipitate as a solid.[9]
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification (Recrystallization): The crude product is purified by recrystallization from ethanol.[9][12] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Filter the purified crystals and dry them completely. The yield is reported to be nearly theoretical.[9]
-
Characterization: The purity of the final product can be confirmed by measuring its melting point (158 °C) and by spectroscopic analysis (IR, NMR).[9][12]
Caption: Experimental workflow for the synthesis of N-(4-Methylphenyl)benzamide.
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator (causes watering of the eyes).[3] It should be handled in a well-ventilated fume hood.
-
Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
p-Toluidine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic; therefore, gradual addition of benzoyl chloride is recommended.[13]
References
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. scribd.com [scribd.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. byjus.com [byjus.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. prepchem.com [prepchem.com]
- 10. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalconference.info [globalconference.info]
